molecular formula C8H7ClINO2 B1353487 Methyl 2-amino-4-chloro-5-iodobenzoate CAS No. 199850-56-1

Methyl 2-amino-4-chloro-5-iodobenzoate

Cat. No. B1353487
M. Wt: 311.5 g/mol
InChI Key: ZGCFYZJEPDVXQD-UHFFFAOYSA-N
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Patent
US07998952B2

Procedure details

To a mixture of iodine (68 g, 0.27 mol) and silver sulfate (84 g, 0.27 mol) in absolute EtOH (2.5 L) was added methyl 2-amino-4-chlorobenzoate (50 g, 0.27 mol). The reaction mixture was allowed to stir at rt for 45 min. The reaction mixture was then filtered through a pad of Celite® and the filtrate was concentrated. The residue was dissolved in EtOAc (2 L) and washed with saturated aqueous NaHCO3 (3×400 mL), water (3×400 mL), and brine. The organic solution was dried over Na2SO4, filtered, and concentrated to give methyl 2-amino-4-chloro-5-iodobenzoate (85 g, 99%).
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
84 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]I.[NH2:3][C:4]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[CH:13]=[C:12]([Cl:14])[C:11]([I:1])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
II
Name
Quantity
2.5 L
Type
solvent
Smiles
CCO
Name
Quantity
84 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (2 L)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (3×400 mL), water (3×400 mL), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.